2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
Historical Context and Discovery Timeline
The synthesis of 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is rooted in advancements in solid-phase combinatorial chemistry during the early 21st century. While thiazole derivatives have been studied since the 19th century—notably through the Hantzsch thiazole synthesis developed in 1887—the specific modification of the 4-carboxamide position with dimethyl and isopropyl groups emerged more recently.
Key milestones include:
- 2010s : Development of solid-phase synthetic protocols for thiazole-carboxamide derivatives, enabling precise control over substituent placement.
- 2019 : Optimization of dehydrative cyclization techniques using α-bromoketones and thiourea intermediates, which facilitated the efficient production of 2-amino-thiazole-4-carboxamides.
- 2024 : Systematic exploration of thiazole-pyrazoline hybrids, highlighting the role of N,N-dimethylcarboxamide groups in enhancing bioavailability and target selectivity.
This compound’s discovery reflects broader trends in heterocyclic chemistry, where modular synthesis strategies are employed to optimize drug-like properties such as solubility and metabolic stability.
Significance in Heterocyclic Chemistry
Thiazoles are privileged scaffolds in medicinal chemistry due to their aromatic stability, hydrogen-bonding capacity, and compatibility with biomolecular targets. The incorporation of a 4-carboxamide group in 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide introduces critical features:
- Electronic Modulation : The electron-withdrawing carboxamide group at position 4 polarizes the thiazole ring, enhancing reactivity at the 2-amino position for further functionalization.
- Steric Effects : The N,N-dimethyl and isopropyl substituents create steric hindrance, which can improve metabolic stability by shielding reactive sites from enzymatic degradation.
- Pharmacophore Integration : This compound’s structure aligns with Lipinski’s Rule parameters (molecular weight < 500, hydrogen bond donors/acceptors ≤ 5/10), making it a viable candidate for oral drug development.
Comparative studies of thiazole derivatives have demonstrated that such substitutions significantly influence binding affinities for enzymes like carbonic anhydrases, which are implicated in neurodegenerative diseases.
Nomenclature and IUPAC Classification
The systematic naming of 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide follows IUPAC guidelines for heterocyclic compounds:
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent structure | 1,3-thiazole (5-membered ring with sulfur at position 1 and nitrogen at 3) |
| Substituents | - Amino group at position 2 |
| - N,N-dimethylcarboxamide at position 4 | |
| - Propan-2-yl (isopropyl) group at position 5 |
The full IUPAC name is derived by numbering the thiazole ring such that the sulfur atom occupies position 1. The substituents are then listed in alphabetical order:
- 2-amino : Priority given to the amino group at position 2.
- 5-(propan-2-yl) : The isopropyl group at position 5.
- 4-carboxamide : The carboxamide group at position 4, modified with N,N-dimethyl substituents.
The molecular formula is C$${10}$$H$${16}$$N$$_{4}$$OS , with a molecular weight of 248.33 g/mol. The SMILES representation is CC(C)C1=C(N=C(S1)N)C(=O)N(C)C, illustrating the spatial arrangement of functional groups.
This nomenclature underscores the compound’s structural complexity and adherence to systematic chemical naming conventions, ensuring unambiguous communication in scientific literature.
Properties
CAS No. |
649737-15-5 |
|---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H15N3OS/c1-5(2)7-6(8(13)12(3)4)11-9(10)14-7/h5H,1-4H3,(H2,10,11) |
InChI Key |
HVWUKMDAYNMVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization reactions are crucial for forming the thiazole ring in the compound. One effective method involves the reaction of an appropriate thiocarbonyl compound with an amine under acidic or basic conditions.
- Starting Materials: An α-bromoketone or α-bromoester can be reacted with a thiourea derivative.
- Conditions: The reaction is typically conducted in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
- Outcome: The desired thiazole derivative is formed upon cyclization, followed by purification through recrystallization or chromatography.
Amidation Processes
Amidation is another significant step in synthesizing 2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide.
- Starting Materials: The thiazole intermediate can be reacted with an amine source such as dimethylamine.
- Reagents: Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) can facilitate the formation of the amide bond.
- Conditions: The reaction is generally performed in a solvent like dichloromethane (DCM) at room temperature or slightly elevated temperatures.
- Outcome: The product can be isolated and purified through standard techniques such as column chromatography.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | α-bromoketone + thiourea, ethanol/DMF, heat | Variable | Formation of thiazole ring |
| Amidation | Thiazole intermediate + dimethylamine, DCM | Moderate | Use of coupling agents recommended |
Research Findings and Considerations
Recent studies have highlighted various aspects of synthesizing thiazole derivatives. For instance:
The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.
Alternative methods involving one-pot synthesis have been explored to streamline the process and minimize purification steps.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 and the dimethylcarboxamide at position 4 serve as key reactive sites:
-
Acylation : Reaction with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) forms N-acylated derivatives. This is facilitated by base-mediated deprotonation of the amino group .
-
Sulfonation : The amino group reacts with sulfonyl chlorides to produce sulfonamide derivatives, as demonstrated in thiazole-based anticonvulsant agents .
Table 1: Representative Nucleophilic Reactions
Ring Functionalization and Cross-Coupling
The thiazole ring participates in electrophilic aromatic substitution (EAS) and transition-metal-catalyzed coupling:
-
Halogenation : Bromination at position 5 (isopropyl-substituted carbon) occurs under mild conditions, enabling further Suzuki-Miyaura cross-coupling .
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups to the thiazole core .
Table 2: Ring Modification Reactions
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C | 5-Bromo-thiazole intermediate | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-thiazole hybrid |
Carboxamide Reactivity
The dimethylcarboxamide group undergoes hydrolysis and condensation:
-
Acid/Base Hydrolysis : Treatment with HCl or NaOH cleaves the carboxamide to a carboxylic acid, though steric hindrance from dimethyl groups slows reactivity .
-
Condensation with Amines : Reacts with primary amines (e.g., 4,4-difluorocyclohexylamine) to form urea or thiourea derivatives under coupling agents like HCTU .
Table 3: Carboxamide-Driven Reactions
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| 4,4-Difluorocyclohexylamine | Urea-linked thiazole | 72–85 | |
| 6M HCl, reflux | 4-Carboxylic acid derivative | 63 |
Oxidation and Reduction
-
Amino Group Oxidation : Dess-Martin periodinane oxidizes the amino group to a nitro group, though this is less common due to competing ring oxidation .
-
Thiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole to a thiazoline, altering electronic properties.
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit pharmacological activity through targeted modifications:
-
Anticancer Activity : Introduction of methoxy or halogenated aryl groups enhances cytotoxicity (e.g., IC₅₀ = 10–30 µM against glioblastoma) .
-
Antitubercular Activity : Chlorination at position 2 improves target binding to Mycobacterium tuberculosis enzymes.
Key Mechanistic Insights
-
The amino group’s nucleophilicity is attenuated by resonance with the thiazole ring, requiring strong bases (e.g., DIEA) for activation .
-
Steric effects from the isopropyl group direct electrophilic attacks to position 4 or 5.
This compound’s versatility in nucleophilic, electrophilic, and coupling reactions underscores its utility in medicinal chemistry and materials science. Further research should explore its catalytic applications and in vivo metabolic pathways.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide. Research indicates that compounds within this class can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The results demonstrated that specific modifications to the thiazole ring enhanced antibacterial properties, suggesting that 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide could be further optimized for increased potency against resistant bacterial strains .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. The structure of 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide allows for interactions with cellular targets involved in cancer progression.
Case Study: In Vitro Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, tests on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines revealed that certain structural modifications could lead to enhanced anticancer effects. Specifically, the introduction of electron-withdrawing groups on the thiazole ring was associated with increased inhibition of cell viability .
Anti-inflammatory Effects
Emerging research suggests that thiazole derivatives may possess anti-inflammatory properties. The modulation of inflammatory pathways by these compounds presents a potential therapeutic avenue for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
A study explored the effects of thiazole derivatives on pro-inflammatory cytokines in vitro. Results indicated that 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent .
Synthesis and Derivatization
The synthesis of 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is typically achieved through multi-step organic reactions involving thiazole formation and subsequent functionalization.
Table: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiazole Formation | Thiourea, α-halo ketone |
| 2 | Amine Substitution | Dimethylamine |
| 3 | Carboxamide Formation | Acid chloride |
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s functional groups allow it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs are differentiated by substituents on the thiazole ring, which influence bioactivity, solubility, and target affinity. Key comparisons include:
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- Position 2: The amino group in the target compound contrasts with pyridinyl () or thioxo () substituents, altering hydrogen-bonding and electronic properties.
- Position 4 : Dimethylcarboxamide reduces steric hindrance compared to bulkier substituents (e.g., benzodioxolylmethyl in ).
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Insights :
- The target compound’s isopropyl group increases LogP compared to pyridinyl analogs, reducing aqueous solubility but enhancing membrane permeability.
- Thioxo derivatives () exhibit high plasma protein binding, which may limit free drug availability.
Biological Activity
2-Amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a thiazole ring, which is critical for its biological activity. The presence of the amino and carboxamide groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide have shown selective cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2-Amino... | Caco-2 | 39.8 | Significant reduction in viability |
| 2-Amino... | A549 | >100 | Low activity |
| 2-Amino... | HepG-2 | 23.30 ± 0.35 | Moderate activity |
In a study comparing multiple thiazole derivatives, it was found that modifications to the thiazole ring could enhance anticancer activity significantly .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Thiazole derivatives are particularly noted for their effectiveness against multidrug-resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 1.5 µg/mL |
| Vancomycin-resistant E. faecium | 0.75 µg/mL |
| Drug-resistant Candida strains | 0.5 µg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticonvulsant Activity
Thiazole derivatives have been explored for anticonvulsant activity as well. Compounds with similar structures have shown promising results in animal models.
| Compound | Model | ED50 (mg/kg) | Effectiveness |
|---|---|---|---|
| 2-Amino... | PTZ-induced seizures | 10 | Significant protection observed |
| 4b | Maximal electroshock | 15 | Comparable to standard treatments |
The data indicate that structural modifications can influence the anticonvulsant potency of these compounds .
The mechanisms underlying the biological activities of thiazoles often involve interactions with specific molecular targets:
- Anticancer Activity: Thiazoles may induce apoptosis in cancer cells through mitochondrial pathways and inhibition of key survival proteins like Bcl-2.
- Antimicrobial Activity: The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Anticonvulsant Activity: These compounds may modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways.
Case Studies
- Anticancer Activity in Caco-2 Cells: A study demonstrated that a derivative of the compound reduced cell viability by approximately 39.8% compared to control groups, indicating significant anticancer potential.
- Antimicrobial Efficacy Against Resistant Strains: Another investigation highlighted the effectiveness of a related thiazole derivative against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential in treating resistant infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-N,N-dimethyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide?
- Methodology : The compound is typically synthesized via condensation reactions. For example, 2-amino-5-isopropylthiazole derivatives can react with dimethylcarbamoyl chloride in the presence of triethylamine (as a base) in dioxane at 20–25°C. Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from ethanol-DMF mixtures to improve purity . Optimization of reaction stoichiometry (e.g., molar ratios of reactants) and solvent selection (e.g., dioxane vs. THF) can enhance yields.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- FT-IR : Verify characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C=O at ~1680 cm⁻¹ for the carboxamide) .
- NMR : H NMR should show signals for dimethyl groups (δ ~2.8–3.1 ppm) and the isopropyl moiety (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-reference with computational predictions (e.g., Gaussian-based DFT calculations for optimized geometries) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- Antimicrobial Activity : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include pH-dependent activity tests, as thiazole derivatives often exhibit variable efficacy under acidic vs. neutral conditions .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s antimicrobial action?
- Methodology :
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial cell membranes.
- Enzyme Inhibition : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via kinetic assays. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins .
- Resistance Studies : Serial passaging of bacteria under sub-MIC concentrations to monitor resistance development. Genomic sequencing can identify mutations in target pathways .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole-carboxamide derivatives?
- Methodology :
- Derivatization : Synthesize analogs with substitutions at the isopropyl group (e.g., cyclopropyl, tert-butyl) or dimethylcarboxamide (e.g., diethyl, morpholino). Compare bioactivity trends .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (HOMO/LUMO), steric, and hydrophobic descriptors with experimental IC₅₀ values. Validate models via leave-one-out cross-validation .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodology :
- Meta-Analysis : Compile datasets from multiple studies (e.g., MICs, IC₅₀s) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Consider variables like assay conditions (pH, temperature) or cell line heterogeneity .
- Reproducibility Protocols : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls (e.g., reference antibiotics like ciprofloxacin) to normalize data .
Q. What advanced techniques are suitable for studying its pharmacokinetic properties?
- Methodology :
- In Vitro ADME : Perform hepatic microsomal stability assays (CYP450 metabolism) and Caco-2 permeability tests.
- In Vivo Pharmacokinetics : Administer the compound to rodent models and analyze plasma concentrations via LC-MS/MS. Calculate parameters like t₁/₂, AUC, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
